molecular formula C16H27N3OS B5066558 N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide

N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide

Cat. No.: B5066558
M. Wt: 309.5 g/mol
InChI Key: ZDMNYPOYATVJFJ-UHFFFAOYSA-N
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Description

N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts distinct chemical and physical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with butylcarbamothioylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common reagents used in the amidation process include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylcarbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(tert-butylamino)carbonothioyl]adamantane-1-carboxamide
  • N-[(butylcarbamothioyl)amino]pyridine-3-carboxamide

Uniqueness

N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide is unique due to its specific structural features, such as the adamantane core and the butylcarbamothioyl group. These features confer distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

1-(adamantane-1-carbonylamino)-3-butylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3OS/c1-2-3-4-17-15(21)19-18-14(20)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,2-10H2,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMNYPOYATVJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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